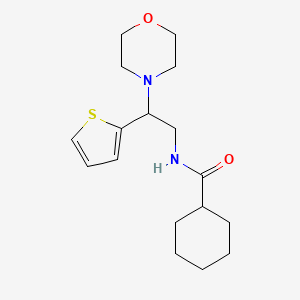

N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide" is a derivative of cyclohexanecarboxamide, which is a core structure for various synthesized compounds with potential biological activities. The cyclohexanecarboxamide derivatives are of interest due to their diverse chemical properties and the potential for pharmaceutical applications.

Synthesis Analysis

The synthesis of cyclohexanecarboxamide derivatives involves the condensation of various aryl or alkyl groups with cyclohexanecarboxamide. For instance, the synthesis of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was achieved through a reaction characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, N-(diethylcarbamothioyl)cyclohexanecarboxamide and its metal complexes were synthesized and characterized using similar analytical methods . These methods are likely applicable to the synthesis of "this compound" as well.

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxamide derivatives has been elucidated using single-crystal X-ray diffraction studies. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide showed that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . The structure of N-(diethylcarbamothioyl)cyclohexanecarboxamide also revealed a chair conformation for the cyclohexane ring and a twisted conformation with respect to the thiocarbonyl and carbonyl moieties . These findings suggest that "this compound" would also exhibit a chair conformation of the cyclohexane ring, with specific conformational features depending on the substituents.

Chemical Reactions Analysis

The chemical reactivity of cyclohexanecarboxamide derivatives can be inferred from the synthesis processes and the subsequent reactions they undergo. For instance, the formation of metal complexes as seen with N-(morpholine-4-carbamothioyl)cyclohexanecarboxamide indicates the potential for coordination chemistry and the formation of stable complexes with transition metals . The acid-catalyzed cyclization of related compounds, such as N-[2-(cyclohex-1-enyl)ethyl]-N-styrylformamides, demonstrates the potential for cyclization reactions to form more complex ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxamide derivatives are closely related to their molecular structure. The chair conformation of the cyclohexane ring contributes to the stability of these compounds. The presence of various functional groups, such as the thiocarbonyl group, influences the electronic properties, as indicated by the delocalization of π electrons . The intramolecular hydrogen bonding can affect the solubility and melting points of these compounds . The synthesis and characterization of a compound with antiproliferative activity, which includes a morpholino group, suggest that "this compound" may also exhibit significant biological activities .

Aplicaciones Científicas De Investigación

Nucleophilic Behavior and Synthetic Applications

Research has explored the nucleophilic characteristics of morpholino derivatives, such as the behavior of morpholinoenamines in reactions with different reagents. These studies provide insights into the synthetic versatility of morpholino compounds, potentially including "N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide," in organic synthesis (Ferri, Pitacco, & Valentin, 1978).

Metal Complex Formation

The compound's structural framework is conducive to forming complexes with metals like Ni(II) and Cu(II), as seen in related cyclohexanecarboxamide derivatives. These complexes are characterized by various spectroscopic methods, hinting at the potential for "this compound" to form similar metal-associated structures (Ozer, Arslan, VanDerveer, & Binzet, 2009).

Catalytic and Chemical Transformations

Studies on the reactions of morpholine derivatives with different substrates reveal the compound's utility in catalytic and synthetic organic chemistry. For example, the reaction of dibromocyclohexanone with morpholine derivatives demonstrates solvent-dependent selectivity, which could be relevant for synthesizing related compounds (SatoKikumasa, InoueSeiichi, OhashiMasao, & KuranamiShin-ichi, 1975).

Biodegradable Polyesteramides

Research on the synthesis of biodegradable polyesteramides with pendant functional groups involves morpholine-2,5-dione derivatives. This work could indicate the potential for incorporating "this compound" into biodegradable polymers for various applications (Veld, Dijkstra, & Feijen, 1992).

Direcciones Futuras

The future directions for research on “N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide” could include further exploration of its synthesis, chemical reactions, and potential applications. Given the reported antioxidant and antimicrobial properties of similar compounds , it could be interesting to investigate these aspects for “this compound” as well.

Mecanismo De Acción

Target of Action

Related compounds have been shown to target the d1 protein of photosystem-ii (ps-ii) in certain plants . This protein plays a crucial role in the electron transfer process during photosynthesis .

Mode of Action

Related compounds have been shown to bind at the qb binding site of the d1 protein of ps-ii, blocking the electron transfer in photosynthesis . This results in the inhibition of photosynthesis, leading to the death of the plant .

Biochemical Pathways

The affected biochemical pathway is the photosynthesis pathway, specifically the electron transfer process in PS-II . The downstream effects of this inhibition include the disruption of energy production in the plant, leading to its death .

Pharmacokinetics

Related compounds have shown comparable physiochemical profile, better docking scores, system stability, h-bond occupancy, and binding free energy than terbutryn, a reference molecule .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of photosynthesis, leading to the death of the plant . In a whole plant assay, a related compound, ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine), has shown comparable activity to the reference herbicide (isoproturon) against P. minor .

Propiedades

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c20-17(14-5-2-1-3-6-14)18-13-15(16-7-4-12-22-16)19-8-10-21-11-9-19/h4,7,12,14-15H,1-3,5-6,8-11,13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDJKQUWIMAWJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B3017562.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3017570.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3017577.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3017578.png)